molecular formula C17H23N5O4 B2794445 Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-06-3

Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2794445
CAS No.: 306978-06-3
M. Wt: 361.402
InChI Key: VDILODALGSHKAZ-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework combining isoxazole, piperidine, and pyrimidine moieties. Its synthesis likely involves multi-step reactions, including carbonyl amidation and cyclization, with structural confirmation via NMR (e.g., 1H/13C NMR and nOe studies for stereochemistry) as outlined in . The 4,5-dihydro-isoxazole ring introduces conformational rigidity, distinguishing it from fully aromatic analogs.

Properties

IUPAC Name

ethyl 5-[[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-25-16(24)14-10-13(26-21-14)11-20-15(23)12-4-8-22(9-5-12)17-18-6-3-7-19-17/h3,6-7,12-13H,2,4-5,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDILODALGSHKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H23N5O4
  • Molecular Weight : 363.39 g/mol
  • CAS Number : 215654-84-5

The compound features a pyrimidine ring and a piperidine moiety, which are known to influence its interaction with various biological targets.

This compound exhibits a multifaceted mechanism of action, primarily targeting neurotransmitter systems. It has shown significant affinity for:

  • Dopamine Transporter (DAT) : Inhibiting dopamine reuptake, which may enhance dopaminergic signaling.
  • Norepinephrine Transporter (NET) : Modulating norepinephrine levels, potentially affecting mood and arousal.

These actions suggest potential applications in treating neuropsychiatric disorders, including depression and anxiety.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity TypeResultReference
DAT Inhibition Ki (nM)6.23
NET Inhibition Ki (nM)7.56
SERT Inhibition Ki (nM)456
Locomotor Activity IncreaseSignificant at 30 mg/kg

Study on Neurotransmitter Interaction

In a study evaluating the compound's effect on neurotransmitter transporters, it was found that this compound significantly inhibited the uptake of dopamine and norepinephrine in vitro. The compound's low nanomolar potency at DAT and NET indicates a strong potential for therapeutic applications in disorders characterized by dysregulation of these neurotransmitters .

Behavioral Studies

Behavioral studies demonstrated that the administration of the compound led to increased locomotor activity in animal models. This effect was dose-dependent, with peak activity observed at doses around 30 mg/kg. Such findings suggest that the compound may have stimulant-like effects, which could be beneficial in specific clinical contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, emphasizing structural, synthetic, and functional differences.

Heterocyclic Core Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
Target Compound 4,5-Dihydroisoxazole Pyrimidinyl-piperidine, ethyl carboxylate ~393.4 (estimated) Not provided
Ethyl 3-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate () Pyrazole 4-Fluorophenyl, ethyl carboxylate ~250.3 Not provided
Ethyl 1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]Piperidine-4-Carboxylate () Piperidine Pyrazole-methyl, ethyl carboxylate ~307.4 1006349-05-8
Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate () Pyrazole-Benzothiazole Benzothiazole, amino group, ethyl carboxylate 302.35 957264-74-3

Key Observations :

  • Target vs.
  • Piperidine Modifications : Unlike the pyrimidinyl-piperidine group in the target, the piperidine analog in lacks a pyrimidine ring, which may diminish its ability to engage in π-π stacking interactions critical for target binding .
  • Benzothiazole vs. Pyrimidine : The benzothiazole group in introduces sulfur-based hydrophobicity, contrasting with the pyrimidine’s nitrogen-rich π-system in the target, which could enhance solubility or polar interactions .
Functional Group Analysis
  • Ethyl Carboxylate : Present in all compounds, this group improves solubility and serves as a prodrug moiety for intracellular hydrolysis.
  • Amide Linkers: The target compound’s carbonylamino-methyl bridge between isoxazole and piperidine (absent in –4) may increase conformational flexibility, affecting binding kinetics .
Physicochemical and Pharmacological Implications
  • Lipophilicity : The pyrimidinyl-piperidine group in the target may lower logP compared to benzothiazole () or fluorophenyl () analogs, influencing membrane permeability .
  • Bioactivity : Pyrimidine rings (target) are common in kinase inhibitors, whereas pyrazole derivatives () are prevalent in anti-inflammatory agents. The target’s hybrid structure suggests dual functionality .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of structurally similar piperidine-carboxylate derivatives (e.g., ) typically involves multi-step reactions, such as coupling of piperidine cores with heterocyclic moieties (e.g., isoxazole, pyrimidine). Key variables include:
  • Temperature : 60–100°C for amide bond formation (e.g., carbodiimide-mediated coupling).
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) for intermediate stability.
  • Catalysts : Use of HOBt/DMAP to minimize racemization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for final product isolation.
    Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the piperidine, pyrimidine, and isoxazole moieties. 1^1H-15^15N HMBC can resolve ambiguities in amide linkages .
  • X-ray Crystallography : Critical for confirming stereochemistry and hydrogen-bonding patterns, as seen in analogous pyrazole-carboxylate structures (e.g., ).
  • HRMS : Accurate mass measurement (±5 ppm) to verify molecular formula .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this compound, given its structural complexity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known affinity for piperidine or pyrimidine scaffolds (e.g., kinase inhibitors, GPCRs). Use databases like PDB or ChEMBL for template selection .
  • Docking Workflow :

Prepare ligand (protonation states via MarvinSketch) and receptor (hydrogens added, water molecules removed).

Grid box centered on active sites (e.g., ATP-binding pockets for kinases).

Use AutoDock Vina or Glide with flexible side chains.

  • Validation : Compare docking scores with experimental IC50_{50} values from analogous compounds (e.g., pyrazolopyrimidine derivatives in ).

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 assays) to identify bioavailability bottlenecks .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; structural analogs () suggest hydroxylation or glucuronidation as key pathways.
  • In Vivo Models : Use transgenic rodents or disease-specific models (e.g., inflammatory or oncogenic) to contextualize efficacy .

Q. How can researchers evaluate synergistic effects of this compound with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) in cell-based assays .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades affected by combination therapy (e.g., PI3K/AKT suppression with kinase inhibitors).
  • In Vivo Validation : Co-administration studies in xenograft models, monitoring tumor growth inhibition vs. toxicity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and neutral conditions at 40°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products; compare with stability data from structurally related compounds (e.g., ’s sulfonyl derivatives).
  • Mechanistic Insight : DFT calculations (Gaussian 09) to predict hydrolysis-prone sites (e.g., ester or amide bonds) .

Comparative Structural Analysis

Q. What structural features differentiate this compound from analogs with piperazine or pyridazine cores?

  • Methodological Answer :
  • Core Flexibility : Piperidine’s six-membered ring offers conformational rigidity vs. piperazine’s nitrogen-rich flexibility, affecting target binding .
  • Electron Density : Pyrimidine’s electron-deficient ring may enhance π-π stacking vs. pyridazine’s electron-rich system.
  • Bioisosteric Replacement : Compare IC50_{50} values of isoxazole vs. thiazole analogs (e.g., vs. 8) to assess heterocycle impact .

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